4-Chloropyridine-3-sulfonyl chloride
Overview
Description
4-Chloropyridine-3-sulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, which has been modified by the introduction of a sulfonyl chloride group at the third position and a chlorine atom at the fourth position on the pyridine ring.
Synthesis Analysis
The synthesis of related sulfonic acid-functionalized pyridinium chlorides has been reported in several studies. These compounds are synthesized and characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis . For instance, the synthesis of hexahydroquinolines used a novel Bronsted acidic ionic liquid, sulfonic acid-functionalized pyridinium chloride, as a catalyst . Similarly, sulfonic acid-functionalized pyridinium chloride was also used as an efficient and recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles and for the tandem Knoevenagel–Michael reaction .
Molecular Structure Analysis
The molecular structure of these pyridine derivatives is characterized by the presence of a sulfonyl chloride group, which is a good leaving group, making these compounds highly reactive in various chemical reactions. The structure of these compounds has been studied using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
The reactivity of pyridine sulfonyl chlorides has been explored in several studies. For example, 4-chlorocoumarin-3-sulfonyl chloride was reacted with bidentate nucleophiles to obtain fused heterocycles with potential anticancer and anti-HIV properties . Pyridine-3-sulfonyl chloride has been shown to react with hydrazine to give hydrazides, with sodium azide to give azides, and with β-diketones to afford pyrazoles . Additionally, tetrachloropyridine-4-sulphonyl chloride has been shown to react with various nucleophiles to give different derivatives such as sulphonamides and sulphonic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the sulfonyl chloride group. The compounds are generally solid at room temperature and have been reported to be insoluble in common organic solvents, which can make purification challenging . The thermal stability of these compounds has been analyzed using thermogravimetric analysis, indicating that they can be used under various reaction conditions .
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-Chloropyridine-3-sulfonyl chloride has been utilized in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Tucker et al. (2015) developed a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives in creating various heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).
Organic Chemistry Applications
In organic chemistry, Wright and Hallstrom (2006) described a method where heteroaromatic thiols were oxidized to sulfonyl chloride using aqueous sodium hypochlorite at low temperatures. This method is rapid, avoids chlorine gas use, and succeeds with challenging substrates. It enables the preparation of sulfonyl fluorides stable enough for purification and storage, proving useful in parallel chemistry efforts (Wright & Hallstrom, 2006).
Heterocyclic Compound Synthesis
Jashari et al. (2007) reported an improved method yielding 4-chlorocoumarin-3-sulfonyl chloride, which was reacted with bidentate nucleophiles like 2-aminopyridines and 2-aminothiazoles to produce substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds are potential anticancer and anti-HIV agents, demonstrating the role of sulfonyl chlorides in synthesizing biologically active heterocycles (Jashari et al., 2007).
Synthesis of Polyamides
Liu et al. (2013) utilized a diamine containing pyridine in the synthesis of fluorinated polyamides with pyridine and sulfone moieties. These polyamides exhibit desirable properties like solubility, thermal stability, and mechanical strength, highlighting the use of sulfonyl chloride compounds in advanced material synthesis (Liu et al., 2013).
Safety And Hazards
4-Chloropyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, eye protection, and face protection should be worn . The compound should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWYJPUGJYMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423643 | |
Record name | 4-Chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-3-sulfonyl chloride | |
CAS RN |
33263-44-4 | |
Record name | 4-Chloro-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33263-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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